molecular formula C28H31N5O4 B2410652 N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223759-04-3

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2410652
CAS RN: 1223759-04-3
M. Wt: 501.587
InChI Key:
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Description

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H31N5O4 and its molecular weight is 501.587. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analyses

A foundational application of this compound is in the realm of chemical synthesis and structural analysis. Researchers have developed novel synthetic routes and methodologies to create derivatives of the triazoloquinazoline family, which includes compounds similar to N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. These synthetic approaches not only enhance the understanding of chemical reactivity but also facilitate the exploration of structural-activity relationships within this class of compounds (J. Chern et al., 1988; S. Danylchenko et al., 2016).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor properties of triazoloquinazoline derivatives has unveiled promising results. Compounds within this chemical family have demonstrated moderate to potent activity against various bacterial and fungal pathogens, as well as selected human cancer cell lines. This suggests potential therapeutic applications in treating infections and cancer, although the specific effects of this compound were not directly studied in these papers. The findings underscore the importance of structural modifications to enhance biological activity and selectivity (N. Pokhodylo et al., 2021; S. Ahmed et al., 2014).

Biological Activity Modelling and Prediction

The exploration of triazoloquinazoline derivatives extends into computational realms, where in silico models predict biological activities and toxicological profiles. Through the use of software like PASS and GUSAR, researchers have identified potential antineurotic activities and assessed acute toxicity, laying the groundwork for further experimental validation and optimization of compounds for specific therapeutic applications (S. Danylchenko et al., 2016). This computational approach accelerates the discovery of lead compounds with desirable pharmacological profiles.

properties

IUPAC Name

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-phenacyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O4/c1-18(2)14-15-31-26(36)22-13-12-20(25(35)29-21-10-6-7-11-21)16-23(22)33-27(31)30-32(28(33)37)17-24(34)19-8-4-3-5-9-19/h3-5,8-9,12-13,16,18,21H,6-7,10-11,14-15,17H2,1-2H3,(H,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDLABHCTBCDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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